molecular formula C17H18BrClN2O3 B10892257 N-(4-bromo-2-chlorophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide

N-(4-bromo-2-chlorophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide

Cat. No.: B10892257
M. Wt: 413.7 g/mol
InChI Key: WCOZOLXMSLOGLD-UHFFFAOYSA-N
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Description

N~1~-(4-BROMO-2-CHLOROPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE is a synthetic organic compound characterized by its complex structure, which includes a bromine and chlorine-substituted phenyl ring, a dioxooctahydroisoindole moiety, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-BROMO-2-CHLOROPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE typically involves multiple steps:

    Formation of the Phenyl Ring Substituents: The starting material, 4-bromo-2-chlorobenzene, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Isoindole Formation: The amine reacts with phthalic anhydride to form the isoindole structure, which is then hydrogenated to yield the octahydroisoindole derivative.

    Amide Bond Formation: The final step involves coupling the isoindole derivative with 3-bromopropanoyl chloride under basic conditions to form the desired propanamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents would be chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-BROMO-2-CHLOROPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce the nitro groups to amines.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other groups via nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, N1-(4-BROMO-2-CHLOROPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to specific proteins or enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers may investigate its efficacy and safety as a pharmaceutical agent, particularly in treating conditions related to its molecular targets.

Industry

In industrial applications, N1-(4-BROMO-2-CHLOROPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE could be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(4-BROMO-2-CHLOROPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(4-BROMO-2-CHLOROPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE: Similar structure but with an acetamide group instead of a propanamide group.

    N~1~-(4-BROMO-2-CHLOROPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)BUTANAMIDE: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

N~1~-(4-BROMO-2-CHLOROPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE is unique due to its specific combination of functional groups and the spatial arrangement of its atoms. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

By understanding the detailed properties and applications of N1-(4-BROMO-2-CHLOROPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE, researchers can better harness its potential in various scientific and industrial fields.

Properties

Molecular Formula

C17H18BrClN2O3

Molecular Weight

413.7 g/mol

IUPAC Name

N-(4-bromo-2-chlorophenyl)-3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propanamide

InChI

InChI=1S/C17H18BrClN2O3/c18-10-5-6-14(13(19)9-10)20-15(22)7-8-21-16(23)11-3-1-2-4-12(11)17(21)24/h5-6,9,11-12H,1-4,7-8H2,(H,20,22)

InChI Key

WCOZOLXMSLOGLD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)CCC(=O)NC3=C(C=C(C=C3)Br)Cl

Origin of Product

United States

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